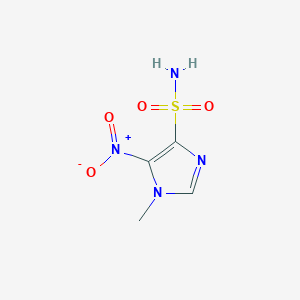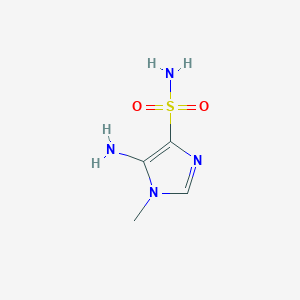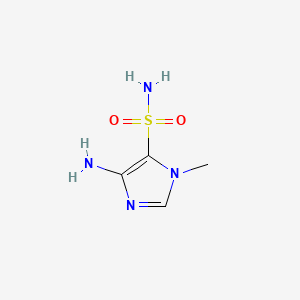
2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl-
Descripción general
Descripción
2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in the synthesis of various organic compounds, and it has shown promising results in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl- is not fully understood. However, it is believed that the compound acts as an alkylating agent, which means that it can add an alkyl group to a molecule. This property makes it useful in the synthesis of various organic compounds. Additionally, it has been shown to inhibit the activity of certain enzymes, which may be responsible for its potential medicinal properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl- are not well studied. However, it has been shown to have cytotoxic effects on certain cancer cell lines, which suggests its potential as an anticancer agent. It has also been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl- is its versatility in the synthesis of various organic compounds. It has also shown promising results in the field of medicinal chemistry. However, one limitation is that it can be difficult to obtain high yields of the compound, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of 2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl-. One direction is the synthesis of novel organic compounds for medicinal purposes. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of the compound. Finally, the development of more efficient synthesis methods may help to overcome the limitations associated with the compound's use in lab experiments.
Conclusion:
In conclusion, 2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl- is a versatile chemical compound that has shown promising results in various scientific research applications. Its unique properties make it useful in the synthesis of various organic compounds, and it has potential medicinal properties. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects, and the development of more efficient synthesis methods may help to overcome limitations associated with its use in lab experiments.
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl- has shown promising results in various scientific research applications. It has been used as a starting material for the synthesis of various organic compounds such as pyridine derivatives, quinazoline derivatives, and benzimidazole derivatives. These compounds have shown potential in the field of medicinal chemistry for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
6-(chloromethyl)-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-6(4-8)9-7(10)3-5/h2-3H,4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWMJDKXFSRDIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530486 | |
| Record name | 6-(Chloromethyl)-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(chloromethyl)-4-methyl-1H-pyridin-2-one | |
CAS RN |
71431-17-9 | |
| Record name | 6-(Chloromethyl)-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



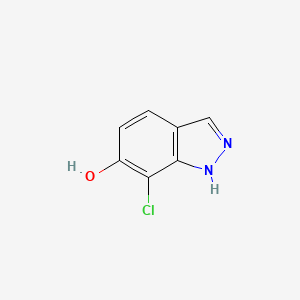



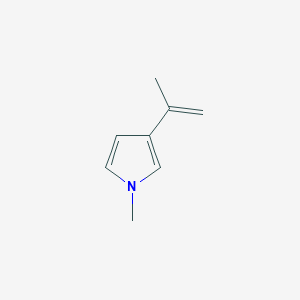

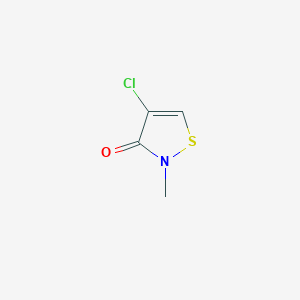


![3,6-Dihydropyrrolo[2,3-c]carbazole](/img/structure/B3357174.png)

